PNMT Binding Affinity: Target Compound vs. Arylacetyl Kappa Opioid Lead Compounds
The target compound exhibits negligible affinity for phenylethanolamine N-methyltransferase (PNMT), with a measured Ki of 1,110,000 nM (1.11E+6 nM) in a radiochemical assay against bovine PNMT [1]. In contrast, the optimized arylacetyl derivatives from the same 2-(aminomethyl)piperidine scaffold achieve Ki values as low as 0.24 nM at the kappa opioid receptor—a 4.6-million-fold difference in target engagement [2]. This demonstrates that the N-acetyl substitution alone, without an electron-withdrawing aryl group, yields an inactive PNMT binder and a scaffold primed for selective functionalization rather than direct receptor activity.
| Evidence Dimension | PNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM (bovine PNMT) |
| Comparator Or Baseline | Lead arylacetyl derivative: Ki = 0.24 nM at kappa opioid receptor |
| Quantified Difference | ~4.6 × 10⁶-fold lower affinity for PNMT; target compound is essentially inactive at PNMT |
| Conditions | Radiochemical assay; bovine PNMT for target compound; kappa opioid receptor binding assay for comparator |
Why This Matters
For researchers seeking a derivatizable scaffold that will not introduce confounding PNMT activity into a lead series, the target compound provides a clean baseline that is quantitatively distinguishable from pre-optimized, target-active arylacetyl analogs.
- [1] BindingDB Entry BDBM50367284. Ki = 1.11E+6 nM against bovine phenylethanolamine N-methyltransferase (PNMT). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] Vecchietti, V., et al. (1991). (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine: Ki kappa = 0.24 nM. J Med Chem, 34(1), 397–403. View Source
